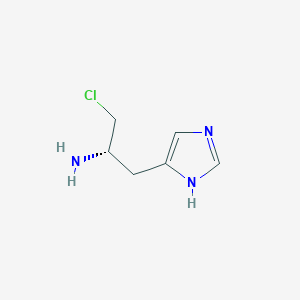
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is a chemical compound with the IUPAC name (2S)-1-(1H-imidazol-5-yl)propan-2-amine . It has a molecular weight of 125.17 .
Molecular Structure Analysis
The molecular formula of “(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is C6H11N3 . The InChI code is 1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.34 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass is 250.19059473 g/mol . The topological polar surface area is 109 Ų . The compound has a complexity of 84.4 .Aplicaciones Científicas De Investigación
Allergic Reactions and Antihistamine Development
S-A-Chloromethylhistamine is a compound that has been studied for its role in allergic reactions. As a histamine analogue, it interacts with histamine receptors, particularly the H1 subtype . This interaction is crucial in the development of antihistamine drugs, which are used to counteract the effects of histamine in allergic responses, such as itching, swelling, and redness .
Gastric Acid Secretion Studies
The compound has been utilized in research focusing on gastric acid secretion. Histamine plays a significant role in stimulating gastric gland secretion, leading to increased acidity in the stomach . By studying analogues like S-A-Chloromethylhistamine, researchers can better understand the mechanisms of gastric acid release and potentially develop treatments for related disorders .
Neurotransmitter Research
Histamine is also a central neurotransmitter in the brain. Research involving S-A-Chloromethylhistamine can provide insights into the role of histamine in various neurological functions, including sleep-wake regulation, appetite control, and cognitive processes .
Inflammatory Response
This compound is relevant in the study of the inflammatory response. Histamine is known to increase the permeability of capillaries during inflammation, allowing white blood cells to reach affected tissues . Analogues like S-A-Chloromethylhistamine can help in understanding and potentially controlling inflammatory processes.
Cardiovascular Research
In cardiovascular research, S-A-Chloromethylhistamine can be used to study the effects of histamine on heart rate and blood pressure. Histamine has vasodilatory effects, which can influence cardiovascular dynamics .
Respiratory System Studies
Given histamine’s role in contracting bronchial smooth muscle, research on S-A-Chloromethylhistamine can contribute to understanding and treating respiratory conditions like asthma, where airway obstruction is a significant concern .
Immune System Modulation
S-A-Chloromethylhistamine may also be used in studies aimed at modulating the immune system. Histamine release from mast cells is a critical part of the body’s defense against pathogens .
Headache and Migraine Research
Finally, the compound has applications in headache and migraine research. Histamine release has been associated with headache induction, and studying its analogues can lead to better understanding and treatment of migraines .
Propiedades
IUPAC Name |
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOXRFPLFJWSZ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415949 |
Source


|
| Record name | s-a-chloromethylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |
CAS RN |
75614-86-7 |
Source


|
| Record name | s-a-chloromethylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

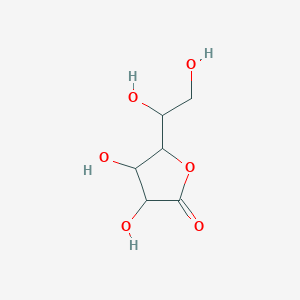
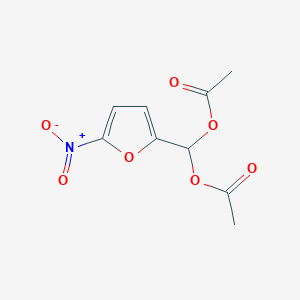
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

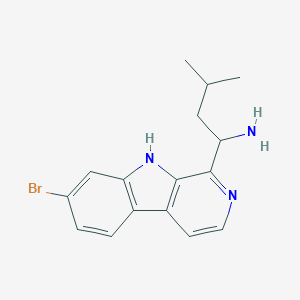
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
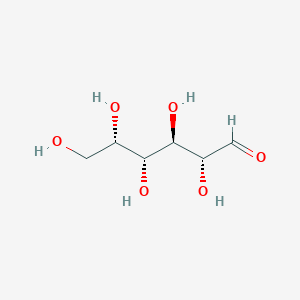
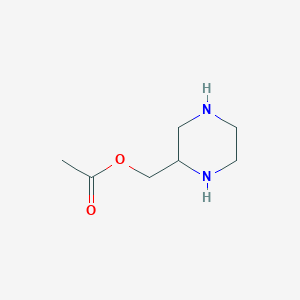

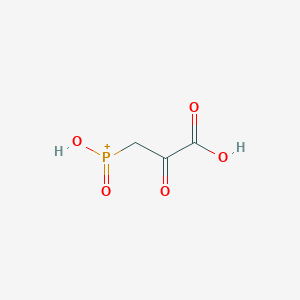

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)